molecular formula C25H26FN3O2 B2739642 N'-(3-fluoro-4-methylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 941872-08-8

N'-(3-fluoro-4-methylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2739642
CAS No.: 941872-08-8
M. Wt: 419.5
InChI Key: ABUNUUUGCREXER-UHFFFAOYSA-N
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Description

N'-(3-fluoro-4-methylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide ( 941872-08-8) is a synthetically produced organic compound with a molecular formula of C25H26FN3O2 and a molecular weight of 419.49 g/mol . This oxalamide derivative features a complex structure incorporating several pharmacologically relevant moieties: a 3-fluoro-4-methylphenyl group, a naphthalene ring system, and a pyrrolidine ring, all connected through an ethanediamide (oxalamide) backbone . The presence of these functional groups contributes to the molecule's unique physicochemical properties, making it a compound of interest in various chemical and materials science research applications. This compound is offered for chemical and biological research purposes. Potential research applications for this molecule and its structural analogs may include exploration as a building block in organic synthesis and medicinal chemistry, given its complex multi-ring system . The fluorophenyl group can enhance lipophilicity and metabolic stability, while the naphthalene moiety contributes to aromaticity and potential pi-pi stacking interactions, which are valuable properties in the development of bioactive compounds or advanced materials . Researchers are investigating similar ethanediamide derivatives in diverse fields, underscoring the versatility of this chemical class . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption of any kind. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O2/c1-17-11-12-19(15-22(17)26)28-25(31)24(30)27-16-23(29-13-4-5-14-29)21-10-6-8-18-7-2-3-9-20(18)21/h2-3,6-12,15,23H,4-5,13-14,16H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUNUUUGCREXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-fluoro-4-methylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Ethanediamide Backbone: This can be achieved by reacting an appropriate diamine with an acyl chloride or anhydride under basic conditions.

    Introduction of the Fluoro-Substituted Phenyl Ring: This step might involve a nucleophilic aromatic substitution reaction where a fluoro-substituted benzene derivative is reacted with a suitable nucleophile.

    Attachment of the Naphthalene Moiety: This can be done through a Friedel-Crafts acylation reaction, where naphthalene is acylated using an acyl chloride in the presence of a Lewis acid catalyst.

    Incorporation of the Pyrrolidine Ring: This step might involve a reductive amination reaction where a ketone or aldehyde is reacted with pyrrolidine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-(3-fluoro-4-methylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This might involve the oxidation of the pyrrolidine ring to form a lactam.

    Reduction: Reduction of the fluoro-substituted phenyl ring might lead to the formation of a hydroxy-substituted derivative.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a lactam, while reduction could produce a hydroxy-substituted derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(3-fluoro-4-methylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Feature Target Compound CAS 1049403-75-9
Molecular Weight ~460 g/mol (estimated) ~470 g/mol (reported)
Aromatic Substituent 3-Fluoro-4-methylphenyl 3-Chloro-4-fluorophenyl
Heterocycle Pyrrolidin-1-yl 4-Methylpiperazin-1-yl
Naphthalene Position 1-yl Not present
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.8 (higher lipophilicity)

Naphthalene-Containing Heterocycles

Compounds like 3'-(2-naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one () share the naphthalene moiety but differ in core structure . These molecules are often designed for optical or antimicrobial applications. The target’s naphthalen-1-yl group (vs.

Table 2: Naphthalene Derivatives Comparison

Compound Core Structure Key Functional Groups Reported Activity
Target Compound Ethanediamide Naphthalen-1-yl, pyrrolidin-1-yl Inferred antimicrobial
3'-(2-naphthoyl)-spiro[...] Spiroindoline-pyrrolidinone Naphthalen-2-yl, dimethylamino Anticancer

Antimicrobial Naphthalene Derivatives

highlights (E)-N-[(E)-3-(4-nitrophenyl)allylidene]naphthalen-1-amine, which exhibits broad-spectrum antimicrobial activity . Unlike this Schiff base, the target compound’s ethanediamide linker and pyrrolidine group may reduce toxicity while maintaining potency. Fluorinated aromatic rings, as in the target, are known to enhance metabolic stability compared to nitro groups .

Biological Activity

N'-(3-fluoro-4-methylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide, with CAS number 941872-08-8, is a synthetic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of substances known for their interaction with opioid receptors, which are critical in pain modulation and other physiological processes.

Chemical Structure and Properties

The molecular formula of this compound is C25H26FN3O2C_{25}H_{26}FN_3O_2 with a molecular weight of 419.5 g/mol. The structure includes a fluorinated aromatic ring and a pyrrolidine moiety, which are significant in determining its biological activity.

PropertyValue
CAS Number941872-08-8
Molecular FormulaC25H26FN3O2C_{25}H_{26}FN_3O_2
Molecular Weight419.5 g/mol

Research indicates that compounds similar to this compound may act primarily as agonists at the mu-opioid receptor (MOR). This receptor is pivotal in mediating analgesic effects and modulating emotional responses to pain. The presence of the naphthalene and pyrrolidine groups suggests enhanced binding affinity and selectivity towards opioid receptors, potentially leading to increased potency compared to non-fluorinated analogs.

Analgesic Effects

Several studies have examined the analgesic properties of related compounds, demonstrating that modifications in the chemical structure can significantly influence efficacy and side effect profiles. For instance, fluorination at specific positions on the aromatic ring has been shown to enhance potency in pain relief applications.

Case Studies

  • Study on Fluorinated Opioids : A study highlighted that fluorinated analogs exhibit increased binding affinities for MOR compared to their non-fluorinated counterparts. This suggests that this compound could be more effective in pain management scenarios.
  • Psychoactive Properties : Another investigation into similar compounds indicated potential psychoactive effects, including euphoria and sedation, which are common with opioid receptor agonists. These findings necessitate careful consideration regarding the therapeutic use versus abuse potential.

Toxicological Profile

While specific toxicological data on this compound is limited, analogs have shown varying degrees of toxicity depending on receptor binding profiles and metabolic pathways. It is crucial to conduct comprehensive toxicological assessments to evaluate safety for potential therapeutic applications.

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